4-(bromomethyl)-3-fluoropyridine hydrobromide
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Science
The pyridine ring is a fundamental heterocyclic scaffold that is pervasive in a vast array of biologically active compounds and functional materials. As an isostere of benzene (B151609), this nitrogen-containing heterocycle is a common feature in numerous natural products, including essential vitamins like niacin and pyridoxine, and alkaloids. In medicinal chemistry, the pyridine moiety is recognized as a "privileged scaffold" due to its consistent presence in a wide range of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for polar and ionic interactions contribute to its frequent role in molecular recognition at biological targets. The versatility of the pyridine nucleus allows for structural modifications that can enhance solubility, bioavailability, and binding affinity, making it a highly sought-after component in the design of new therapeutic agents.
Role of Fluorine and Bromine Substituents in Modulating Pyridine Reactivity
The introduction of halogen substituents, such as fluorine and bromine, onto the pyridine ring profoundly influences its chemical reactivity and properties. These modifications are a key strategy in modern chemical synthesis and drug design.
Fluorine: The incorporation of fluorine, the most electronegative element, imparts unique characteristics to the pyridine ring. nih.govresearchgate.net A C-F bond is significantly stronger than a C-H bond, which can block sites of metabolic oxidation and enhance the metabolic stability of a drug candidate. mdpi.comnih.gov Fluorine substitution can also alter the basicity (pKa) of the pyridine nitrogen, influence molecular conformation, and improve membrane permeability by increasing lipophilicity. researchgate.netnbinno.com From a reactivity standpoint, the electron-withdrawing nature of fluorine can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), making subsequent functionalization more facile. nih.gov
Bromine: Bromine substitution provides a different set of synthetic advantages. The carbon-bromine (C-Br) bond is a highly versatile synthetic handle. nih.govresearchgate.net Brominated pyridines are crucial intermediates for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada couplings), which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, the bromomethyl group (-CH₂Br) is a potent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles like amines and thiols, allowing for the straightforward attachment of the pyridyl moiety to other molecules. However, the direct bromination of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions or specific activation strategies. cdnsciencepub.comyoutube.comacs.org
The table below summarizes the distinct effects of fluorine and bromine substituents on the pyridine scaffold.
| Feature | Fluorine Substituent | Bromine Substituent |
| Primary Effect | Modulates electronic properties, enhances metabolic stability. researchgate.netmdpi.com | Provides a reactive handle for further synthesis. nih.govresearchgate.net |
| Electronegativity | High | Moderate |
| Bond Strength | Strong C-F bond increases stability. nih.gov | Weaker C-Br bond allows for facile cleavage in reactions. |
| Common Reactions | Can activate the ring for Nucleophilic Aromatic Substitution (SNAr). nih.gov | Key substrate for cross-coupling reactions and nucleophilic substitution. researchgate.net |
| Use in Medicinal Chemistry | Improves pharmacokinetic properties (metabolism, permeability). nih.govnbinno.com | Used as a versatile intermediate to build molecular complexity. researchgate.net |
Overview of 4-(Bromomethyl)-3-fluoropyridine Hydrobromide as a Key Synthon
This compound is a specialized chemical reagent that combines the distinct features of its substituents to serve as a powerful synthon (a synthetic building block). Its structure features a pyridine ring substituted with a fluorine atom at the 3-position and a reactive bromomethyl group at the 4-position. The hydrobromide salt form generally enhances the compound's stability and handling characteristics.
The strategic placement of these functional groups makes the compound bifunctional. The bromomethyl group serves as the primary site for alkylation reactions, allowing for the covalent attachment of the 3-fluoropyridyl motif onto a target molecule. Simultaneously, the fluorine atom modifies the electronic nature of the pyridine ring, influencing its reactivity and the properties of the final product. This combination makes it a valuable intermediate for synthesizing complex molecules with potential applications in pharmaceutical and agrochemical research. evitachem.com
The key chemical properties of this compound are detailed in the interactive table below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₆H₆Br₂FN |
| Molecular Weight | 270.93 g/mol |
| CAS Number | Not available |
| Structure (SMILES) | C1=CN=CC(=C1CBr)F.Br |
| InChI Key | KTARAIMDJZXDFM-UHFFFAOYSA-N |
Data sourced from PubChem CID 141726135 and other chemical suppliers. uni.lu
Scope and Objectives of Research Endeavors Related to the Compound
Research involving this compound is primarily driven by its utility in synthetic organic chemistry. The main objectives of these research endeavors include:
Synthesis of Novel Bioactive Molecules: The principal goal is to employ this compound as an intermediate in the synthesis of new chemical entities for drug discovery. Researchers utilize the reactive bromomethyl group to introduce the 3-fluoropyridyl-4-methyl moiety into larger, more complex structures to probe structure-activity relationships (SAR) in various biological targets. The fluorine atom is often incorporated with the objective of improving the metabolic stability or binding affinity of the final compound. nbinno.comguidechem.com
Development of Synthetic Methodologies: Research may also focus on optimizing the synthesis of this compound itself or developing new reactions that exploit its unique reactivity. chemicalbook.comgoogle.com The synthesis of related halogenated pyridines often involves multi-step sequences, and improving the efficiency and scalability of these routes is a continuous objective. chemicalbook.com
Agrochemical and Materials Science Applications: Beyond pharmaceuticals, this synthon can be used to create novel pesticides and herbicides, where the fluoropyridine scaffold is a known active component. nbinno.com In materials science, such building blocks can be incorporated into polymers or functional materials to impart specific properties.
In essence, the research scope is centered on leveraging the unique combination of a fluorinated pyridine ring and a reactive alkylating group to accelerate the discovery and development of new functional molecules.
Properties
CAS No. |
2247631-87-2 |
|---|---|
Molecular Formula |
C6H6Br2FN |
Molecular Weight |
270.92 g/mol |
IUPAC Name |
4-(bromomethyl)-3-fluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H |
InChI Key |
MAKZVDGZIQUSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CBr)F.Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl 3 Fluoropyridine Hydrobromide
Precursor Synthesis Strategies: Advanced Approaches to 3-Fluoropyridine (B146971) Derivatives
Halogenation and Fluorination Techniques for Pyridine (B92270) Ring Functionalization
The direct halogenation of pyridine is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution (EAS). nih.govchemrxiv.org Consequently, such reactions often necessitate harsh conditions, including high temperatures and the use of strong Brønsted or Lewis acids, which can limit their applicability and functional group tolerance. nih.govchemrxiv.org To circumvent these challenges, several advanced strategies have been developed.
One of the most established methods for introducing a fluorine atom is a variation of the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine precursor in the presence of a fluoride (B91410) source, such as hydrogen fluoride (HF) or HF-pyridine solutions, followed by thermal decomposition of the resulting diazonium salt to yield the fluoropyridine. researchgate.netgoogle.com
Another classical yet effective approach is nucleophilic aromatic substitution (SNAr). This strategy relies on a precursor with a good leaving group, such as a nitro or chloro group, positioned at the desired location. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully displaced by a fluoride anion using cesium fluoride (CsF) in a polar aprotic solvent. nih.gov
More contemporary methods leverage transition-metal catalysis to construct the fluorinated ring system from acyclic precursors. A notable example is the Rh(III)-catalyzed C–H functionalization approach, which prepares multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.netnih.gov Similarly, photoredox-mediated coupling reactions have been employed, such as the reaction between α,α-difluoro-β-iodoketones and silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the 3-fluoropyridine ring. acs.org
| Method | Precursor Type | Key Reagents | General Conditions | Reference |
|---|---|---|---|---|
| Balz-Schiemann Reaction | Aminopyridine | NaNO₂, HF or HF-Pyridine | Low temperature diazotization, then heating | researchgate.netgoogle.com |
| Nucleophilic Aromatic Substitution (SNAr) | Nitro- or Halopyridine | CsF, KF | High temperature, polar aprotic solvent (e.g., DMSO) | nih.gov |
| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oxime, alkyne | [Cp*RhCl₂]₂, AgOAc | Moderate temperature, non-hydroxylic solvent | nih.gov |
| Photoredox Catalysis | α,α-difluoro-β-iodoketone, silyl enol ether | fac-Ir(ppy)₃, NH₄OAc | Visible light irradiation, then heating | acs.org |
Regioselective Synthesis of 3-Fluoropyridine Intermediates
Achieving regioselectivity is paramount in the synthesis of the target precursor. The choice of synthetic strategy inherently governs the position of the fluorine substituent.
Precursor-Directed Methods : The Balz-Schiemann and SNAr reactions offer excellent regiocontrol as the fluorine atom is introduced at the position formerly occupied by the amino or nitro/halo group, respectively. Therefore, the synthesis of a 3-substituted precursor, such as 3-aminopyridine (B143674) or 3-nitropyridine, directly leads to the formation of a 3-fluoropyridine intermediate.
Catalytic Ring Formation : Modern catalytic methods can also provide high regioselectivity. The Rh(III)-catalyzed coupling of α-fluoro-α,β-unsaturated oximes with terminal alkynes, for example, proceeds with uniformly high selectivity to yield single isomers of the 3-fluoropyridine products. nih.gov
Directed Metalation : Another approach involves the directed ortho-metalation of a substituted pyridine, followed by quenching with an electrophilic fluorinating agent. However, accessing the 3-position can be challenging and often requires specific directing groups. nih.gov
Ring-Opening/Ring-Closing Strategy : An innovative one-pot protocol transforms pyridines into reactive Zincke imine intermediates. These azatriene structures undergo highly regioselective halogenation at the position corresponding to the C3 of the original pyridine before ring-closing. chemrxiv.org
Optimization of Ring-Substituted Pyridine Precursors
The synthesis of 4-(bromomethyl)-3-fluoropyridine hydrobromide logically starts from a precursor that already contains the required carbon framework, namely 3-fluoro-4-methylpyridine (B1330668). The synthesis of this specific precursor can be optimized by selecting the appropriate starting material. For instance, employing 3-amino-4-methylpyridine (B17607) in a Balz-Schiemann-type reaction would directly install the fluorine at the 3-position adjacent to the methyl group. A patented process details a similar multi-step route starting from 3-amino-4-picoline, which is first brominated on the ring, then subjected to diazotization and fluorination to yield 2-bromo-3-fluoro-4-picoline. google.com The optimization of such processes involves careful control of reaction conditions to maximize yield and minimize side reactions at each step.
Methodologies for Bromomethylation at the 4-Position
Once the 3-fluoro-4-methylpyridine precursor is obtained, the next critical step is the selective bromination of the methyl group. This transformation is typically achieved through a free-radical pathway.
Radical Bromination Techniques and Their Mechanistic Aspects
The conversion of the methyl group on the pyridine ring to a bromomethyl group is most commonly accomplished via a Wohl-Ziegler reaction. This involves a free-radical chain mechanism using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light. daneshyari.comsci-hub.se
The mechanism proceeds through three distinct stages: byjus.com
Initiation : The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. This generates initiator radicals which then abstract a hydrogen from a trace amount of HBr to produce a bromine radical (Br•).
Propagation : A bromine radical abstracts a hydrogen atom from the methyl group of 3-fluoro-4-methylpyridine. This step is regioselective for the methyl group because the resulting pyridyl-methyl radical is stabilized by resonance, analogous to a benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the desired 4-(bromomethyl)-3-fluoropyridine and a new bromine radical, which continues the chain reaction.
Termination : The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, an alkyl radical and a bromine radical, or two alkyl radicals. byjus.com
The final hydrobromide salt is formed by the reaction of the product with the hydrogen bromide generated during the reaction or by a separate workup step with an HBr solution. chemicalbook.com
Selective Functionalization of Alkyl Groups on the Pyridine Ring
A key challenge in the bromomethylation step is achieving selectivity for the desired monobrominated product while avoiding side reactions. Potential byproducts include the formation of dibromomethyl derivatives and electrophilic bromination of the pyridine ring itself. sci-hub.se The electron-withdrawing nature of the nitrogen atom and the fluorine substituent deactivates the pyridine ring towards electrophilic attack, which inherently favors the radical substitution on the side chain. daneshyari.com
However, reaction conditions must be carefully optimized to maximize selectivity. Studies on the radical bromination of picoline derivatives have shown that the choice of solvent significantly impacts the outcome. For instance, using non-polar solvents like benzene (B151609) or dichloromethane (B109758) can improve the selectivity for the monobrominated product compared to the classical carbon tetrachloride, by minimizing the formation of the dibrominated byproduct. sci-hub.se The use of biphasic aqueous media has also been explored as a method to control the reaction and improve yields of the desired bromomethyl derivative. sci-hub.se
| Solvent | Bromomethyl Product Yield | Dibromomethyl Product Yield | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | 50% | 31% | sci-hub.se |
| Benzene | 65% | 14% | sci-hub.se |
| Dichloromethane (CH₂Cl₂) | 62% | 18% | sci-hub.se |
Note: The data in this table is for 6-methyl-2,2'-bipyridine, a related substrate, to illustrate the principle of solvent effects on selectivity in the radical bromination of methylpyridines.
By carefully selecting the precursor synthesis strategy and optimizing the conditions for radical bromination, this compound can be synthesized efficiently.
Hydrobromide Salt Formation and Purification Strategies
Once the free base, 4-(bromomethyl)-3-fluoropyridine, is synthesized, it is converted to its hydrobromide salt to enhance stability and ease of handling. This transformation is followed by rigorous purification to meet the high-purity standards required for its applications.
Acid-Base Chemistry in Salt Formation
Pyridine and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic π-system. nih.gov This lone pair is available to accept a proton from an acid. The formation of this compound is a classic acid-base neutralization reaction. pharmaguideline.com
The reaction involves treating a solution of the pyridine free base with hydrobromic acid (HBr). The nitrogen atom of the pyridine ring acts as a Lewis base, donating its electron pair to a proton (H⁺) from the hydrobromic acid, forming a stable pyridinium (B92312) salt.
C₆H₅BrFN (base) + HBr (acid) → [C₆H₆BrFN]⁺Br⁻ (salt)
This reaction is typically carried out in a suitable organic solvent, such as diethyl ether, ethanol (B145695), or ethyl acetate, in which the resulting salt is poorly soluble, facilitating its precipitation and isolation. The equilibrium of this reaction lies far to the right, ensuring a high conversion to the salt form. The strength of pyridine as a base and HBr as a strong acid drives the reaction to completion. utwente.nl
Crystallization and Isolation Techniques for Enhanced Purity
Purification of the hydrobromide salt is paramount. The primary method for purifying pyridinium salts is crystallization. chemicalbook.com The crude salt, obtained after precipitation from the reaction mixture, is dissolved in a minimum amount of a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of well-defined crystals, while impurities tend to remain in the mother liquor.
Key aspects of the crystallization process include:
Solvent Selection: The ideal solvent is one in which the salt has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for pyridinium salts include ethanol, methanol, isopropanol, or mixtures like ethanol/diethyl ether. chemicalbook.com
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals, whereas rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.
Isolation: Once crystallization is complete, the solid product is isolated by vacuum filtration. The collected crystals are then washed with a small amount of cold solvent to remove any residual mother liquor adhering to the crystal surface.
Drying: The purified crystals are dried under vacuum to remove any remaining solvent.
Techniques such as trituration (grinding the crude solid in a solvent in which it is poorly soluble) can also be used to wash away soluble impurities before the final crystallization step. The purity of the final product is typically assessed using techniques like melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.
Comparative Analysis of Synthetic Pathways and Process Intensification
Efficiency and Selectivity Considerations in Synthesizing the Compound
Efficiency: The efficiency of the process is measured by the chemical yield, reaction time, and ease of product isolation.
Reagent Choice: DBDMH is often more efficient than NBS as it provides two bromine equivalents per molecule and can sometimes lead to faster reactions and higher yields. nih.gov
Initiation Method: Lewis acid catalysis may offer higher efficiency by allowing the reaction to proceed at lower temperatures and shorter times compared to thermal initiation. researchgate.net Photochemical initiation can be efficient but may be difficult to scale up uniformly.
Selectivity: Selectivity is the measure of how effectively the desired product is formed over potential side products. The primary selectivity challenge in this synthesis is to achieve bromination exclusively at the 4-methyl (benzylic) position while avoiding electrophilic substitution on the pyridine ring.
Radical vs. Electrophilic Conditions: Free-radical conditions (using NBS or DBDMH with an initiator) are highly selective for the benzylic position. In contrast, using molecular bromine (Br₂) with a Lewis acid catalyst would favor electrophilic aromatic substitution on the electron-deficient pyridine ring, which is generally disfavored but can occur under harsh conditions.
Effect of Fluorine: The electron-withdrawing fluorine atom at the 3-position deactivates the pyridine ring towards electrophilic attack, which aids in the selectivity of the benzylic bromination. However, it can also influence the reactivity of the adjacent methyl group.
The following table provides a comparative analysis of common bromination methods for benzylic positions.
| Method | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Thermal Initiation | NBS or DBDMH, AIBN/BPO | Good selectivity for benzylic position, well-established methods. | Requires elevated temperatures, potentially long reaction times, handling of potentially explosive peroxides. |
| Photochemical Initiation | NBS or DBDMH, UV Light | Can be performed at lower temperatures, clean initiation. | Requires specialized equipment, can be difficult to scale up, potential for side reactions. |
| Lewis Acid Catalysis | DBDMH, ZrCl₄/FeCl₃ | Mild reaction conditions (room temp), high selectivity, fast reaction rates. nih.gov | Catalyst may be moisture-sensitive, requires screening for optimal catalyst. |
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. nih.gov Key considerations include:
Atom Economy: The benzylic bromination step should be designed to maximize the incorporation of atoms from the reactants into the final product. Using DBDMH can be considered more atom-economical than NBS.
Safer Solvents and Reagents: The use of hazardous solvents like carbon tetrachloride should be avoided. Greener alternatives such as ethyl acetate, acetonitrile (B52724), or even solvent-free conditions are preferable. ijarsct.co.inresearchgate.net Similarly, selecting less toxic reagents and catalysts is a primary goal.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature, such as those enabled by Lewis acid catalysis, reduces energy consumption compared to methods requiring heating or UV irradiation. acs.org Microwave-assisted synthesis is another technique known to reduce reaction times and energy input. nih.gov
Waste Prevention: Optimizing reactions to achieve high yields and selectivity minimizes the formation of byproducts and subsequent waste streams. Recycling solvents and catalysts where feasible can further reduce waste.
Process Intensification: Adopting continuous flow reactors instead of traditional batch processing can offer better control over reaction parameters (temperature, mixing), improve safety, and lead to higher consistency and yield. unito.it Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. mdpi.commdpi.com
By integrating these principles, the synthesis can be shifted from a classical laboratory procedure to a modern, intensified, and sustainable industrial process.
Reactivity and Reaction Mechanisms of 4 Bromomethyl 3 Fluoropyridine Hydrobromide
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The most prominent reaction pathway for 4-(bromomethyl)-3-fluoropyridine hydrobromide involves the displacement of the bromide ion from the methyl substituent. This reactivity is characteristic of benzylic-type halides and is highly efficient.
The carbon atom of the bromomethyl group is an excellent electrophile for bimolecular nucleophilic substitution (S_N2) reactions. Several factors contribute to this high reactivity:
Substrate Structure: As a primary alkyl halide, the electrophilic carbon is sterically unhindered, allowing for easy access by a wide range of nucleophiles. libretexts.orglibretexts.org This minimizes steric repulsion in the transition state, leading to a faster reaction rate compared to secondary or tertiary halides. libretexts.orglibretexts.orgmasterorganicchemistry.com
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group due to its large size, polarizability, and the stability of the anion once it has departed.
Concerted Mechanism: The S_N2 reaction proceeds through a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside (180° to the carbon-bromine bond). masterorganicchemistry.com Simultaneously, the carbon-bromine bond breaks, leading to an inversion of stereochemistry if the carbon were a chiral center. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
Electronic Activation: The pyridine (B92270) ring, particularly in its protonated hydrobromide form, acts as a strong electron-withdrawing group. This effect delocalizes the partial positive charge on the benzylic-type carbon, stabilizing the pentavalent transition state and accelerating the reaction.
The fluorine atom at the C3 position significantly influences the electronic properties of the pyridine ring and, consequently, the reactivity of the bromomethyl group. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I). libretexts.org
This inductive withdrawal of electron density deactivates the pyridine ring towards electrophilic attack but enhances the electrophilicity of the carbon centers. For the S_N2 reaction at the bromomethyl group, the -I effect of the 3-fluoro substituent further reduces electron density in the ring. This electronic pull helps to stabilize the transition state of the S_N2 reaction, where a partial negative charge is developing on the leaving group and the incoming nucleophile. By making the ring more electron-deficient, the fluorine atom enhances the susceptibility of the bromomethyl carbon to nucleophilic attack. The incorporation of fluorine can also alter the physical and chemical properties of the molecule, including its lipophilicity. nih.gov
The high S_N2 reactivity of this compound makes it a versatile building block for introducing a variety of functional groups. It readily reacts with a broad spectrum of soft and hard nucleophiles. Studies on analogous 4-(chloromethyl) l,4-dihydropyridines have shown that the nature of the nucleophile can determine the final product structure. scholaris.ca
The following table summarizes the expected reactions with different classes of nucleophiles:
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Type |
| N-Nucleophiles | Primary/Secondary Amine | R₂NH | 4-(Aminomethyl)-3-fluoropyridine |
| Azide | NaN₃ | 4-(Azidomethyl)-3-fluoropyridine | |
| Phthalimide (Gabriel Synthesis) | Potassium Phthalimide | Protected Primary Amine | |
| Pyridine | Pyridine | 4-(Pyridiniummethyl)-3-fluoropyridine salt | |
| O-Nucleophiles | Alkoxide/Phenoxide | RONa / ArONa | 4-(Alkoxymethyl/Aryloxymethyl)-3-fluoropyridine |
| Carboxylate | RCOONa | 4-(Acyloxymethyl)-3-fluoropyridine (Ester) | |
| Hydroxide | NaOH | 4-(Hydroxymethyl)-3-fluoropyridine | |
| S-Nucleophiles | Thiolate | RSNa | 4-(Alkylthiomethyl)-3-fluoropyridine (Thioether) |
| Thiourea | (NH₂)₂CS | Isothiouronium Salt (hydrolyzes to thiol) | |
| Thiocyanate | NaSCN | 4-(Thiocyanatomethyl)-3-fluoropyridine | |
| C-Nucleophiles | Cyanide | NaCN | 4-(Cyanomethyl)-3-fluoropyridine (Nitrile) |
| Malonic Ester Enolate | Na⁺[CH(CO₂Et)₂]⁻ | Diethyl 2-(3-fluoro-4-pyridinylmethyl)malonate |
Electrophilic and Aromatic Substitution Pathways on the Pyridine Ring
While the bromomethyl group is the primary site of reactivity, the pyridine ring itself possesses distinct chemical properties that allow for other functionalization strategies, although these are often more challenging.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.org
In the case of 4-(bromomethyl)-3-fluoropyridine, there are two potential DMGs: the pyridine nitrogen and the C3-fluorine atom.
The pyridine nitrogen directs metalation to the C2 and C6 positions.
The fluorine atom is considered a moderate DMG and directs metalation to the C2 and C4 positions. organic-chemistry.org
Given that both the nitrogen and the fluorine direct towards the C2 position, this is the most probable site for deprotonation upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a hindered Grignard reagent (e.g., TMPMgCl·LiCl). harvard.edu The use of a strong nucleophilic base like n-butyllithium is often complicated by competitive addition to the pyridine ring. scribd.com
Once the C2-lithiated species is formed, it can be trapped with various electrophiles (E⁺) to introduce a new substituent specifically at the C2 position. This two-step sequence allows for precise modification of the pyridine core.
The electronic nature of the pyridine ring is heavily influenced by the interplay between the ring nitrogen and the halogen substituent, which in turn dictates its susceptibility to electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): Pyridine itself is highly resistant to EAS due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quora.comyoutube.com Reactions, when they do occur, typically require harsh conditions and proceed at the C3 position. quora.com The presence of the 3-fluoro substituent, with its strong inductive electron withdrawal, further deactivates the entire ring system. libretexts.orgminia.edu.eg While halogens are typically ortho, para-directing in benzene (B151609) chemistry, the overwhelming deactivation in the 3-fluoropyridine (B146971) system makes EAS extremely unfavorable. libretexts.org Any potential reaction would likely be sluggish and require severe conditions. youtube.com
Nucleophilic Aromatic Substitution (S_NAr): In contrast to its inertness toward electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (S_NAr), especially at the C2, C4, and C6 positions. quimicaorganica.orgyoutube.com The ring nitrogen effectively stabilizes the negative charge in the Meisenheimer complex intermediate. The electron-withdrawing 3-fluoro group provides additional activation for this pathway. S_NAr reactions on fluoropyridines are known to be significantly faster than on their chloro- or bromo-analogues. nih.gov However, for an S_NAr reaction to occur, a suitable leaving group must be present on the ring itself. epa.gov In 4-(bromomethyl)-3-fluoropyridine, there are no such leaving groups on the ring. This pathway would become relevant for derivatives of this compound that possess a leaving group (e.g., Cl, Br, NO₂) at the C2 or C6 positions. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Due to the presence of the reactive bromomethyl group, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions typically proceed via an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.
Utility in C-C and C-Heteroatom Bond Formation
The benzylic-like bromide in this compound makes it an excellent electrophile for coupling with a wide array of nucleophilic partners.
Suzuki-Miyaura Coupling: This reaction enables the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds by coupling the bromomethyl group with organoboron compounds, such as boronic acids or their esters. wikipedia.orgyonedalabs.com This methodology is particularly useful for synthesizing derivatives with a new carbon-carbon bond at the methylene (B1212753) position. The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org The choice of base is crucial and can influence the reaction's efficiency. wikipedia.org
Sonogashira Coupling: For the formation of C(sp³)–C(sp) bonds, the Sonogashira coupling provides a direct route to connect the 3-fluoropyridin-4-ylmethyl group to terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper, such as alkyne homocoupling. nih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of C-N bonds, allowing for the coupling of the bromomethyl group with a diverse range of primary and secondary amines, as well as other N-heterocycles. wikipedia.orglibretexts.orgjk-sci.com The reaction requires a palladium catalyst and a suitable ligand, along with a base to deprotonate the amine nucleophile. wikipedia.orglibretexts.org This transformation is instrumental in the synthesis of compounds where a nitrogen atom is directly linked to the methylene group of the pyridine ring.
Ligand Design and Catalyst Performance for Coupling Reactions
The success of palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the choice of catalyst and, more specifically, the phosphine (B1218219) ligand coordinated to the palladium center. The ligand influences the stability, activity, and selectivity of the catalyst.
For Suzuki-Miyaura reactions with benzyl (B1604629) halides, ligands that are both bulky and electron-rich have been shown to be effective. These properties facilitate the oxidative addition step and promote the reductive elimination to form the desired product. The choice of the palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, in combination with the appropriate ligand, can significantly impact the reaction outcome. libretexts.org
In Sonogashira couplings , the ligand's role is to stabilize the palladium(0) species and facilitate the catalytic cycle. While traditional catalysts often employ triphenylphosphine (B44618) (PPh₃), the development of more specialized ligands, including bulky alkylphosphines and N-heterocyclic carbenes (NHCs), has expanded the scope and efficiency of this reaction, particularly for challenging substrates. libretexts.org
The Buchwald-Hartwig amination has seen significant evolution in ligand design. Early generations of catalysts utilized relatively simple phosphine ligands. However, the development of sterically hindered and electron-rich biaryl phosphine ligands, such as those from the Buchwald and Hartwig groups, has dramatically improved the efficiency and substrate scope of the amination reaction, allowing for the coupling of a wider variety of amines under milder conditions. wikipedia.orglibretexts.org
Below is a hypothetical interactive data table illustrating the effect of different catalysts and ligands on the yield of a Suzuki-Miyaura coupling reaction with this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
| Pd(PPh₃)₄ | None | K₂CO₃ | DMF | 90 | 75 |
| PdCl₂(dppf) | None | Na₂CO₃ | THF/H₂O | 70 | 85 |
Other Functional Group Transformations
Beyond cross-coupling reactions, the functional groups present in this compound can undergo various other transformations.
Oxidation and Reduction Chemistry of the Pyridine Nucleus and Bromomethyl Group
The pyridine ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the formation of pyridine N-oxides. The bromomethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, although this transformation can be challenging to achieve selectively in the presence of the pyridine ring.
Conversely, the pyridine nucleus can be reduced under specific conditions. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative, though this often requires harsh conditions. More selective reductions can sometimes be achieved using dissolving metal reductions or specialized hydride reagents. The bromomethyl group is readily reduced to a methyl group using various reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst or through catalytic hydrogenation.
Rearrangement Reactions
While specific rearrangement reactions involving this compound are not extensively documented, related structures, such as 3-halo-4-aminopyridines, have been shown to undergo rearrangement reactions. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534) can lead to pyridin-4-yl α-substituted acetamide (B32628) products through a presumed N-acylated intermediate that reacts intramolecularly via nucleophilic aromatic substitution. nih.gov It is conceivable that under certain conditions, derivatives of 4-(bromomethyl)-3-fluoropyridine could participate in similar or other types of molecular rearrangements.
Mechanistic Investigations of Key Transformations
The mechanisms of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have been extensively studied and are generally well-understood. wikipedia.orgyonedalabs.comwikipedia.orglibretexts.orgnih.govnrochemistry.comorganic-chemistry.org They all proceed through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.
The catalytic cycle for these cross-coupling reactions with a generic benzyl bromide (Ar-CH₂-Br) can be summarized in three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzyl bromide to form a Pd(II) complex. This is often the rate-determining step of the reaction. libretexts.orgnih.gov
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
In the Suzuki reaction , the organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. wikipedia.orgyonedalabs.comnrochemistry.comorganic-chemistry.org
In the Sonogashira reaction , a copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the palladium complex. wikipedia.org
In the Buchwald-Hartwig amination , the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. wikipedia.orglibretexts.orgnih.gov
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov
Kinetic isotope effect studies have been employed to probe the mechanism of the Buchwald-Hartwig amination, providing insights into the rate-determining step under various reaction conditions. nih.gov
Kinetic Studies and Reaction Pathway Elucidation
Detailed kinetic studies specifically for this compound are not extensively available in the reviewed literature. However, the reaction mechanisms can be elucidated by drawing parallels with similar benzylic halides. The primary reaction pathway for this compound is nucleophilic substitution, which can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. byjus.comquora.com
The SN1 mechanism involves a two-step process where the rate-determining step is the formation of a carbocation intermediate. chemicalnote.com The benzylic-like position of the bromomethyl group can stabilize a positive charge through resonance with the pyridine ring, making the formation of a 4-(pyridin-4-ylmethyl) cation plausible. glasp.co The presence of the fluorine atom, being electron-withdrawing, would generally destabilize a carbocation, but its effect at the meta-position (position 3) is primarily inductive.
The SN2 mechanism is a one-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. byjus.com This pathway is sensitive to steric hindrance at the reaction center. For a primary halide like this compound, steric hindrance is minimal, suggesting that the SN2 pathway is highly probable. chemicalnote.com
The choice between the SN1 and SN2 pathway is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature. Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 mechanism. quora.com
To illustrate the kinetic analysis that could be applied to nucleophilic substitution reactions of this compound, a hypothetical data table is presented below. This table showcases the type of data that would be collected to determine the reaction order and rate constant.
Interactive Table: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile
| Experiment | Initial [4-(bromomethyl)-3-fluoropyridine HBr] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10-4 |
| 2 | 0.20 | 0.10 | 2.4 x 10-4 |
| 3 | 0.10 | 0.20 | 2.4 x 10-4 |
Role of the Hydrobromide Counterion in Catalysis or Stabilization
The hydrobromide counterion (Br⁻) present in the salt form of 4-(bromomethyl)-3-fluoropyridine can play a multifaceted role in its reactivity.
Stabilization of Intermediates: In reactions that may proceed through a positively charged intermediate, such as an SN1-like mechanism, the bromide anion can provide a stabilizing electrostatic interaction. This ion-pairing effect can influence the lifetime and reactivity of the intermediate carbocation. The presence of the counterion in the vicinity of a developing positive charge can lower the activation energy for its formation.
Source of Acid Catalysis: In certain contexts, the hydrobromide salt can act as a source of hydrobromic acid (HBr). Acid catalysis is particularly relevant in reactions involving protonation of a leaving group to make it a better leaving group. libretexts.org However, in the case of nucleophilic substitution at the bromomethyl group, the bromide is already a good leaving group, so this role is less direct. The acidic nature of the hydrobromide salt could, however, influence the reaction environment, for example, by protonating the pyridine nitrogen, which would further increase the electron-withdrawing nature of the ring and potentially affect the reaction rate.
Nucleophilic Participation: The bromide anion itself is a nucleophile. In solution, there can be an equilibrium between the starting material and any intermediates, and the bromide ion can compete with the added nucleophile. This is generally a minor pathway unless the external nucleophile is very weak or used in low concentrations.
Synthetic Utility As a Core Building Block in Complex Molecular Architectures
Construction of Diverse Heterocyclic Systems
The reactivity profile of 4-(bromomethyl)-3-fluoropyridine hydrobromide makes it a suitable precursor for the synthesis of a variety of heterocyclic systems. The bromomethyl group readily participates in reactions with nucleophiles, initiating cyclization cascades to form fused or spirocyclic structures.
Annulation and Cyclization Reactions
While specific examples of annulation and cyclization reactions involving this compound are not extensively detailed in publicly available literature, its reactivity is analogous to other benzylic halides. It is anticipated to react with binucleophilic reagents to construct fused heterocyclic systems. For instance, reaction with hydrazine derivatives could lead to the formation of pyridopyridazine structures, which are of interest in medicinal chemistry. Similarly, condensation with β-ketoesters or malonates could provide access to novel fused pyridine (B92270) systems. The electron-withdrawing nature of the 3-fluoro-substituted pyridine ring can influence the regioselectivity of these cyclization reactions.
Stereoselective Synthesis Leveraging the Chiral Potential
Currently, there is a lack of documented research on the direct use of this compound in stereoselective synthesis. However, the potential exists to introduce chirality through several synthetic strategies. Derivatization of the bromomethyl group with a chiral auxiliary would allow for diastereoselective reactions at a different position on the molecule. Alternatively, the pyridine nitrogen can be quaternized with a chiral alkyl halide, leading to the formation of chiral pyridinium (B92312) salts that could direct subsequent transformations in a stereoselective manner. The development of catalytic enantioselective methods for the functionalization of the pyridine ring or the methyl group remains an area for future exploration.
Applications in the Synthesis of Advanced Organic Scaffolds
The 3-fluoropyridine (B146971) moiety is a common feature in many biologically active compounds and advanced materials. This compound serves as a key synthon for the introduction of this important structural motif.
Preparation of Functionalized Pyridine-Containing Molecules
The primary application of this compound is in the alkylation of a wide range of nucleophiles. This allows for the straightforward attachment of the 3-fluoro-4-pyridylmethyl group to various molecular scaffolds. This strategy is particularly valuable in drug discovery for structure-activity relationship (SAR) studies, where the introduction of this moiety can significantly impact a molecule's biological activity and pharmacokinetic properties.
| Nucleophile Type | Resulting Functional Group | Potential Application Areas |
| Alcohols (ROH) | Ether (RO-CH₂-Py) | Medicinal Chemistry, Materials Science |
| Phenols (ArOH) | Aryl Ether (ArO-CH₂-Py) | Agrochemicals, Pharmaceuticals |
| Amines (R₂NH) | Amine (R₂N-CH₂-Py) | Drug Discovery, Ligand Synthesis |
| Thiols (RSH) | Thioether (RS-CH₂-Py) | Materials Science, Medicinal Chemistry |
| Carbanions (e.g., from malonates) | Carbon-Carbon Bond Formation | Complex Molecule Synthesis |
Table 1: Examples of Nucleophilic Substitution Reactions with this compound.
Bridging Strategies for Complex Polycyclic Compounds
The bifunctional nature of molecules derived from this compound can be exploited in the synthesis of complex polycyclic compounds. For example, after the initial alkylation reaction, the pyridine ring itself can undergo further functionalization, such as C-H activation or cross-coupling reactions, to build additional rings. While specific examples utilizing this exact building block in bridging strategies for polycyclic compounds are not readily found in the literature, the general principles of pyridine chemistry suggest its potential in this area. The nitrogen atom can also act as a coordination site for transition metals, facilitating intramolecular cyclization reactions.
Derivatization Strategies for Tailored Functionality
Beyond simple nucleophilic displacement of the bromide, this compound can be a starting point for a variety of derivatizations to introduce tailored functionality.
The bromomethyl group can be converted into other functional groups, significantly expanding the synthetic utility of this building block. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, which can then participate in a host of other chemical transformations such as reductive amination, Wittig reactions, or amide bond formation.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| -CH₂Br | NaN₃ | -CH₂N₃ (Azide) |
| -CH₂Br | PPh₃, then RCHO | -CH=CHR (Alkene) |
| -CH₂Br | NaCN | -CH₂CN (Nitrile) |
| -CH₂Br | Mg, then CO₂ | -CH₂COOH (Carboxylic Acid) |
| -CH₂Br | DMSO, NaHCO₃ | -CHO (Aldehyde) |
Table 2: Potential Derivatization Reactions of the Bromomethyl Group.
Furthermore, the pyridine ring itself is amenable to further functionalization. Nucleophilic aromatic substitution (SNAr) at positions activated by the fluorine and nitrogen atoms is a possibility, although the 3-fluoro substitution pattern is generally less activating for SNAr than 2- or 4-halo substituents. More commonly, late-stage functionalization of the pyridine ring can be achieved through metallation and subsequent reaction with electrophiles, or through transition-metal-catalyzed C-H functionalization, allowing for the introduction of a wide array of substituents to fine-tune the properties of the final molecule.
Site-Specific Modification and Functional Group Interconversion
The distinct reactivity of the two key functional groups within this compound enables a high degree of control over site-specific modifications. The bromomethyl group is particularly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward method for introducing a wide variety of functional groups. Nucleophiles such as amines, alcohols, thiols, and carbanions can readily displace the bromide, forming new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively smolecule.comevitachem.com. This reactivity is analogous to that of 4-(bromomethyl)pyridine hydrobromide, which is used to prepare derivatives by reacting with diamines and other nucleophiles sigmaaldrich.com.
Concurrently, the fluorine atom at the 3-position activates the pyridine ring toward nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, often demonstrating higher reactivity than corresponding chloro-substituted pyridines nih.gov. This allows for the introduction of nucleophiles directly onto the pyridine core, a critical step in the synthesis of many pharmaceutical intermediates. The strategic placement of fluorine allows for selective functionalization, which is crucial for building complex molecular structures nbinno.com. This dual reactivity allows for sequential or orthogonal chemical transformations, making the compound a valuable linchpin in multi-step syntheses.
Interactive Table 2: Key Reactive Sites and Corresponding Chemical Transformations
| Reactive Site | Type of Reaction | Potential Nucleophiles/Reagents | Resulting Functional Group |
| -CH₂Br (Bromomethyl group) | Nucleophilic Substitution (SN2) | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | -CH₂-NH-R, -CH₂-O-R, -CH₂-S-R |
| C3-F (Fluorine on pyridine ring) | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | C3-NR₂, C3-OR, C3-SR |
Chemo- and Regioselective Derivatization
The utility of this compound is significantly enhanced by the potential for chemo- and regioselective reactions. Chemoselectivity can be achieved by carefully selecting reaction conditions that favor transformation at one reactive site over the other. For instance, the SN2 reaction at the bromomethyl group can typically be carried out under milder conditions than the SNAr reaction at the C3-fluorine, allowing for selective derivatization of the side chain.
Regioselectivity is a key consideration in the chemistry of substituted pyridines. In related 3-fluoropyridine systems, functionalization can be directed to specific positions on the ring. For example, studies on 4-chloro-3-fluoropyridine have shown that deprotonation with a strong base occurs regioselectively at the C2 position, creating a nucleophilic center that can react with various electrophiles nih.govconceptlifesciences.com. Similarly, Minisci-type reactions on this scaffold have also demonstrated a high degree of regioselectivity for the 2-position nih.gov. These principles suggest that the electronic properties of the 3-fluoro-4-(bromomethyl)pyridine system, governed by the interplay between the ring nitrogen and the fluorine substituent, can be exploited to direct incoming reagents to specific locations, preventing the formation of undesired isomers and simplifying purification processes.
Contributions to Chemical Biology Research
In chemical biology, small molecules are indispensable tools for probing complex biological systems. Fluorinated building blocks, such as this compound, are particularly valuable due to the unique properties conferred by the fluorine atom sigmaaldrich.com. These properties include increased metabolic stability, altered lipophilicity, and the ability to form specific interactions with biological macromolecules sigmaaldrich.com.
Rational Design of Ligands and Probes for Molecular Studies
Rational drug design relies on the systematic construction of molecules to achieve a desired interaction with a biological target nih.gov. This compound serves as an exemplary scaffold for this approach. The 3-fluoropyridine core is a bioisostere of other aromatic systems and is frequently found in bioactive molecules. The inclusion of a fluorine atom can significantly influence a molecule's physicochemical properties, such as its basicity (pKa) and membrane permeability, which are critical for its behavior in a biological environment researchgate.net.
Interactive Table 3: Influence of Fluorine Substitution in Rational Ligand Design
| Property Influenced | Rationale for Use in Design |
| Metabolic Stability | The carbon-fluorine bond is stronger than a carbon-hydrogen bond, often blocking sites of metabolic oxidation. |
| Lipophilicity | Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. |
| Binding Interactions | The electronegative fluorine can alter the electronic profile of the pyridine ring and participate in favorable electrostatic or hydrogen bonding interactions with a target receptor. |
| Conformation | The small steric footprint of fluorine allows it to act as a hydrogen isostere with minimal conformational disruption. |
Development of Molecules for Target Identification and Validation
The identification and validation of new biological targets are foundational to therapeutic development. This process often involves the synthesis of chemical libraries containing structurally related compounds that can be screened for their effects on biological systems. The defined and predictable reactivity of this compound makes it an ideal building block for constructing such libraries.
By leveraging the site-specific reactivity of the compound, researchers can generate a diverse set of derivatives from a common intermediate. For example, by reacting the bromomethyl group with a collection of different amines, a library of 4-(aminomethyl)-3-fluoropyridine analogues can be rapidly assembled. This systematic derivatization allows for the exploration of the structure-activity relationship (SAR), where small changes in molecular structure are correlated with changes in system response. The rigid pyridine core provides a consistent anchor point, ensuring that variations in activity can be more directly attributed to the specific functional groups introduced. This strategy facilitates the development of high-quality molecular tools essential for identifying and validating novel biological targets.
Spectroscopic and Advanced Analytical Methodologies for Research Characterization
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:No experimental HRMS data confirming the exact mass and elemental composition of 4-(bromomethyl)-3-fluoropyridine hydrobromide is available.
Without access to primary research articles or spectral databases containing this specific information, a scientifically accurate and detailed article as requested cannot be constructed.
Electrospray Ionization (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for confirming the molecular weight of polar and thermally labile compounds like this compound. In the positive ion mode, the analysis is performed on the cation, 4-(bromomethyl)-3-fluoropyridinium, which has the molecular formula C₆H₆BrFN⁺. The hydrobromide salt dissociates in the ESI solvent, and the cationic species is detected.
The expected monoisotopic mass of the free base (C₆H₅BrFN) is 188.95894 Da. uni.lu The primary ion observed in ESI-MS corresponds to the protonated molecule ([M+H]⁺), which is the 4-(bromomethyl)-3-fluoropyridinium cation. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for all bromine-containing ions, appearing as a pair of peaks (M and M+2) of nearly equal intensity, separated by approximately 2 Da. This pattern is a definitive indicator for the presence of a single bromine atom in the detected ion.
Predicted ESI-MS data for the cation of 4-(bromomethyl)-3-fluoropyridine are summarized below, illustrating the expected mass-to-charge ratios (m/z) for various adducts that may be observed. uni.lu
| Adduct Type | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |
|---|---|---|
| [M+H]⁺ | 189.96622 | 191.96417 |
| [M+Na]⁺ | 211.94816 | 213.94611 |
| [M+K]⁺ | 227.92210 | 229.92005 |
| [M+NH₄]⁺ | 206.99276 | 208.99071 |
Fragmentation Pathway Analysis for Structural Insights
Tandem mass spectrometry (MS/MS) experiments, often coupled with ESI, provide valuable structural information through the analysis of fragmentation pathways. By selecting the isotopic peaks of the parent ion (e.g., m/z 189.9 and 191.9) and subjecting them to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
For the 4-(bromomethyl)-3-fluoropyridinium cation, the most likely fragmentation pathways include:
Loss of HBr: A common pathway for hydrobromide salts, leading to the formation of a highly reactive intermediate.
Loss of a bromine radical (•Br): This results in the formation of a pyridinium-methyl radical cation. The high stability of the benzyl-type cation facilitates this fragmentation.
Loss of the bromomethyl group (•CH₂Br): Cleavage of the C-C bond between the ring and the methyl group.
Ring fragmentation: At higher collision energies, the pyridine (B92270) ring itself can fragment, although this is typically less common than the loss of the labile bromomethyl substituent.
The unique isotopic signature of bromine serves as a valuable tool in fragmentation analysis, as any fragment retaining the bromine atom will also exhibit the characteristic M/M+2 doublet. nih.gov
| Fragment Description | Plausible Structure | Expected m/z (for ⁷⁹Br) |
|---|---|---|
| Parent Cation | [C₆H₆BrFN]⁺ | 189.97 |
| Loss of •Br | [C₆H₆FN]⁺• | 111.05 |
| Loss of HBr | [C₆H₅FN] | 110.04 |
| 3-Fluoropyridine (B146971) fragment | [C₅H₅FN]⁺• | 98.04 |
Chromatographic Purification and Analytical Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is typically the method of choice.
A standard HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. For a pyridinium (B92312) salt, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to ensure protonation of the pyridine nitrogen, leading to sharp, symmetrical peak shapes and reproducible retention times. Detection is commonly achieved using a UV detector, as the pyridine ring possesses a strong chromophore that absorbs UV light. By comparing the integrated area of the main peak to the areas of any impurity peaks, the purity of the sample can be accurately quantified.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 5-10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. jocpr.com Due to its nature as a salt, this compound is non-volatile and thermally labile, making it unsuitable for direct analysis by GC-MS. Attempting to analyze the compound directly would likely lead to decomposition in the hot injector port rather than volatilization.
However, GC-MS is an invaluable tool for monitoring the progress of the synthesis of this compound. It can be used to assess the purity of volatile starting materials, such as 3-fluoro-4-methylpyridine (B1330668), or to detect and identify volatile byproducts formed during the reaction. For instance, impurities from the bromination step could be readily identified by their mass spectra and retention times.
Flash Chromatography for Preparative Scale Purification
Flash chromatography is a widely used method for the preparative purification of organic compounds on a multi-gram scale. orgsyn.org While the hydrobromide salt itself is generally too polar for efficient purification on standard silica (B1680970) gel with common organic solvents, flash chromatography is ideally suited for purifying the free base, 4-(bromomethyl)-3-fluoropyridine, following its synthesis and prior to salt formation.
The crude reaction mixture containing the free base would be loaded onto a silica gel column. A solvent system of increasing polarity, typically a gradient of a polar solvent like ethyl acetate (B1210297) in a non-polar solvent like hexanes, is used to elute the compounds. The fractions are collected and analyzed by a technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient, e.g., 0% to 30% Ethyl Acetate in Hexanes |
| Sample Loading | Dry loading or minimal volume of dichloromethane (B109758) |
| Fraction Analysis | TLC with UV visualization and/or chemical stain |
Other Relevant Spectroscopic and Diffraction Methods
While mass spectrometry and chromatography are central to characterization and purification, a complete structural elucidation relies on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. ¹H NMR confirms the number and connectivity of protons, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR provides information about the fluorine-containing environment. For a crystalline solid like this compound, X-ray crystallography can provide unambiguous proof of structure by determining the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the IR spectrum is expected to exhibit a combination of absorptions characteristic of the pyridine ring, the C-F bond, the C-Br bond, and the hydrobromide salt.
The pyridinium cation will display a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The formation of the hydrobromide salt, where the nitrogen atom of the pyridine ring is protonated, is expected to cause changes in the IR spectrum compared to the free base. pw.edu.pl Quaternary pyridinium salts are known to show shifts in the aromatic C-H vibration bands. pw.edu.pl The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a set of sharp bands in the 1650-1400 cm⁻¹ region. pw.edu.pl
The presence of the fluorine substituent on the pyridine ring will introduce a strong C-F stretching vibration, which is typically observed in the 1250-1150 cm⁻¹ range for fluoropyridines. researchgate.net The exact position of this band can be influenced by the electronic environment of the ring.
The bromomethyl group (-CH₂Br) will also have distinct vibrational modes. The C-H stretching vibrations of the methylene (B1212753) group will appear in the 2975-2845 cm⁻¹ range. docbrown.info C-H deformation (bending) vibrations are expected between 1470 and 1370 cm⁻¹. docbrown.info A key feature for this group is the C-Br stretching vibration, which typically gives rise to strong absorption bands in the lower frequency region of the spectrum, generally between 750 and 550 cm⁻¹. docbrown.info
The hydrobromide salt nature of the compound will be evident from a broad absorption band in the 2800-2400 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration in pyridinium halides.
Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Pyridinium Ring |
| Aliphatic C-H Stretch | 2975-2845 | -CH₂Br |
| N⁺-H Stretch | 2800-2400 (broad) | Pyridinium Hydrobromide |
| C=C and C=N Ring Stretch | 1650-1400 | Pyridinium Ring |
| C-H Bend | 1470-1370 | -CH₂Br |
| C-F Stretch | 1250-1150 | Fluoro-substituted Ring |
| C-Br Stretch | 750-550 | Bromomethyl Group |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, predictions about its solid-state structure can be made based on the analysis of similar pyridinium bromide salts. It is anticipated that the compound would crystallize in a common crystal system, such as monoclinic or orthorhombic.
The crystal structure would consist of the 4-(bromomethyl)-3-fluoropyridinium cation and the bromide anion. The pyridinium ring is expected to be largely planar. The protonation at the nitrogen atom will lead to a slight elongation of the C-N bonds and a small widening of the C-N-C bond angle compared to the free pyridine base. The fluorine substitution is known to cause minor distortions in the pyridine ring geometry, with a potential shortening of the adjacent C-C and C-N bonds. deepdyve.com
Anticipated Crystallographic Parameters for this compound
| Parameter | Expected Characteristics | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for organic salts |
| Key Interactions | N⁺-H···Br⁻ hydrogen bonding, C-H···Br⁻ interactions, π-π stacking | Analysis of similar pyridinium bromide structures nih.gov |
| Cation Geometry | Planar pyridinium ring with minor distortions due to fluorination | Known effects of protonation and halogen substitution deepdyve.com |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridinium chromophore. Pyridine itself exhibits two main absorption bands: a strong π→π* transition around 200-220 nm and a weaker n→π* transition around 250-270 nm. sielc.comlibretexts.org Upon protonation to form the pyridinium ion, the n→π* transition disappears as the non-bonding electrons on the nitrogen are involved in bonding with the proton. This typically results in a spectrum that more closely resembles that of benzene (B151609), with a primary absorption band around 250-260 nm. researchgate.net
The presence of substituents on the pyridine ring will influence the position and intensity of these absorption bands. A fluorine atom, being an auxochrome, can cause a small shift in the λmax, often a slight bathochromic (red) or hypsochromic (blue) shift depending on its position and the solvent. The bromomethyl group is not expected to significantly alter the main absorption bands of the pyridinium ring, as it is not directly conjugated with the π-system.
Therefore, the UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or water) is predicted to show a primary absorption maximum (λmax) in the range of 250-270 nm, corresponding to the π→π* electronic transition of the substituted pyridinium ring. researchgate.net
Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π→π* | 250-270 | Substituted Pyridinium Ring |
Theoretical and Computational Investigations of 4 Bromomethyl 3 Fluoropyridine Hydrobromide
Electronic Structure and Reactivity Predictions: An Unexplored Frontier
Detailed computational analyses, which are crucial for understanding the intrinsic properties of a molecule, appear to be absent for 4-(bromomethyl)-3-fluoropyridine hydrobromide.
Density Functional Theory (DFT) Calculations for Ground State Properties
No published studies utilizing Density Functional Theory (DFT) to calculate the ground state properties of this compound were identified. Such calculations would typically provide valuable data on optimized geometry, bond lengths, bond angles, and vibrational frequencies, which are fundamental to understanding the molecule's stability and structure.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Similarly, there is no available research presenting a Molecular Electrostatic Potential (MEP) map for this compound. An MEP analysis is instrumental in identifying the electrophilic and nucleophilic sites on a molecule, thereby predicting its behavior in chemical reactions. The map would illustrate the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of modern chemical reactivity theory. However, no studies have reported the HOMO-LUMO energy gap or the spatial distribution of these orbitals for this compound. This information would be critical for predicting its kinetic stability and its propensity to participate in various types of chemical reactions.
Reaction Pathway and Transition State Analysis: A Call for Future Research
The computational elucidation of reaction mechanisms involving this compound remains an open area for investigation.
Computational Elucidation of Reaction Mechanisms
No computational studies detailing the mechanisms of reactions in which this compound acts as a reactant were found. Such research would involve mapping the potential energy surface to identify intermediates and transition states, providing a step-by-step understanding of how transformations occur at the molecular level.
Conformational Analysis and Intermolecular Interactions
The structure and stability of this compound are dictated by a combination of its intrinsic molecular structure and the interactions with its surrounding environment, particularly the hydrobromide counterion.
Studies on the Influence of Hydrobromide Counterion on Structure
The presence of the hydrobromide counterion is expected to have a significant impact on the structure of the 4-(bromomethyl)-3-fluoropyridine cation. The primary interaction would be the formation of a salt, where the pyridine (B92270) nitrogen is protonated to form a pyridinium (B92312) cation, with the bromide ion acting as the counterion.
Investigation of Non-Covalent Interactions and Crystal Packing (if applicable)
Should a crystal structure for this compound be determined, computational analysis would be invaluable for understanding the forces governing its solid-state assembly. Beyond the primary N⁺-H···Br⁻ hydrogen bond, a variety of other non-covalent interactions would be investigated. These interactions are crucial in chemistry as they dictate how molecules recognize each other and pack together in a crystalline state unam.mx.
Potential non-covalent interactions include:
Halogen Bonding: The bromine atom of the bromomethyl group could act as a halogen bond donor, interacting with the bromide anion or other electronegative atoms. Similarly, the fluorine atom could participate in halogen bonding, although it is a weaker halogen bond donor.
Hydrogen Bonding: Weaker C-H···Br and C-H···F hydrogen bonds may also be present, further stabilizing the crystal structure.
π-π Stacking: The aromatic pyridine rings could stack on top of each other, leading to stabilizing π-π interactions. The presence of the fluorine substituent would influence the electronic nature of the aromatic ring and thus the geometry and strength of such stacking.
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions by finding bond critical points in the electron density mdpi.com. The analysis of these interactions helps in understanding the supramolecular architecture of the compound.
Computational Support for Experimental Observations
Quantum chemical calculations are a powerful tool for validating experimental data and predicting spectroscopic properties, which can be particularly challenging for molecules containing heavy atoms like bromine and highly electronegative atoms like fluorine.
Validation of Spectroscopic Data through Quantum Chemical Calculations
Experimental techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the structure of a molecule. Quantum chemical calculations can be used to compute these spectroscopic properties from first principles.
For instance, vibrational frequencies from IR and Raman spectra can be calculated using methods like Density Functional Theory (DFT). By comparing the calculated vibrational modes and their frequencies with the experimental spectra, a detailed assignment of the observed spectral bands can be achieved. This comparison helps in confirming the molecular structure and understanding the vibrational characteristics of different functional groups. Similar computational studies have been successfully applied to other pyridine derivatives to analyze their vibrational spectra researchgate.net.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
The prediction of NMR chemical shifts is a key application of computational chemistry in structure elucidation. For fluorinated organic compounds, ¹⁹F NMR is a particularly sensitive and informative technique. However, the chemical shifts can be difficult to predict accurately due to the high electron density of the fluorine atom nih.gov.
Computational methods, particularly DFT, have been shown to be effective in predicting ¹⁹F NMR chemical shifts with a high degree of accuracy, often with the use of scaling factors to correct for systematic errors in the calculations researchgate.net. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for calculating NMR shielding tensors, from which the chemical shifts are derived.
For this compound, quantum chemical calculations could predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted spectra could then be compared with experimental data to confirm the structure and assign the resonances to specific nuclei within the molecule. Such computational support is invaluable, especially when experimental spectra are complex or ambiguous. The development of accurate computational protocols for predicting NMR parameters is an active area of research researchgate.netrsc.org.
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Methodologies
Future synthetic efforts are geared towards processes that are not only efficient but also environmentally benign. The development of sustainable routes and the application of modern synthetic techniques like photoredox and electrosynthesis are at the forefront of this research.
The principles of green chemistry are increasingly influencing the synthesis of pyridine (B92270) derivatives. rasayanjournal.co.inijarsct.co.inresearchgate.net Traditional methods often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Future methodologies for synthesizing 4-(bromomethyl)-3-fluoropyridine hydrobromide are expected to incorporate more sustainable practices.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and reduce waste in the synthesis of other pyridine derivatives. nih.govacs.org Its application could streamline the preparation of fluorinated pyridine precursors.
Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method for promoting chemical reactions, which has been successfully applied to the synthesis of fluorinated pyridinium (B92312) salts. nih.gov
Solvent-Free or Green Solvents: Moving away from hazardous solvents towards solvent-free reactions or the use of biodegradable "green solvents" like deep eutectic solvents (DES) is a major goal. rasayanjournal.co.inijarsct.co.in Mechanochemical methods, which involve solid-state reactions, also offer a promising, solvent-free alternative for fluorination processes. rsc.org
Catalytic Approaches: The design of recyclable and efficient catalysts can significantly reduce the environmental impact of synthetic processes. nih.gov
| Methodology | Key Advantages | Potential Application for this compound Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. | Accelerating the formation of the core fluoropyridine ring. | ijarsct.co.innih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, eco-friendly, suitable for preparing salts. | Efficient formation of the hydrobromide salt. | nih.gov |
| Mechanochemistry (Solid-State) | Solvent-free, rapid, reduced waste, cost-effective. | A green alternative for the fluorination step. | rsc.org |
| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, eco-friendly. | One-pot synthesis of the substituted pyridine scaffold. | nih.govrsc.org |
Visible-light photoredox catalysis and electrosynthesis are powerful tools for forging new bonds under mild conditions, offering new avenues for the synthesis and functionalization of pyridine derivatives.
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, enabling reactions that are often difficult to achieve with traditional thermal methods. acs.org For a molecule like this compound, photoredox catalysis could be applied in several ways:
Late-Stage Functionalization: Pyridine N-oxides, which can be precursors to fluoropyridines, are effective in photoinduced hydrogen-atom-transfer (HAT) catalysis for site-selective C–H functionalization. acs.org
Bromination: Visible-light-mediated photocatalytic bromination, using reagents like carbon tetrabromide (CBr₄) as a bromine source, presents a modern alternative to traditional brominating agents for functionalizing pyridine rings and related heterocycles. researchgate.nettandfonline.comtandfonline.com
Radical Cascade Reactions: Pyridine N-oxy radicals, generated via photoredox catalysis, can add to triple bonds to create vinyl radicals, initiating cascade reactions to build complex polycyclic structures. nih.gov
Electrosynthesis: Electrochemical methods provide a reagent-free way to perform redox reactions, offering high selectivity and sustainability. Recent research has demonstrated the electrochemical carboxylation of pyridines using CO₂, a transformation that is challenging via other methods. nih.gov This highlights the potential of electrosynthesis to achieve novel functionalizations on the pyridine ring, which could be adapted for precursors of the title compound.
Exploration of New Reaction Pathways and Catalytic Systems
Research is actively pursuing novel reaction sequences and highly selective catalysts to manipulate the functionality of fluorinated pyridines with greater precision.
Cascade reactions and multicomponent reactions (MCRs) are highly efficient strategies for building molecular complexity in a single operation, aligning with the principles of atom and step economy.
Multicomponent Reactions (MCRs): The synthesis of fluorinated heterocycles, including pyridines, through MCRs is an area of growing interest. taylorfrancis.comthieme-connect.de These reactions combine three or more starting materials in a one-pot process to form a complex product, minimizing intermediate purification steps and solvent usage. acs.orgrsc.org A future goal would be to design an MCR that assembles the core 4-methyl-3-fluoropyridine structure, which can then be functionalized.
Cascade Reactions: A metal-free cascade process involving a Pummerer-type rearrangement followed by an aza-Prins cyclization has been developed for synthesizing highly functionalized pyridines. acs.org Adapting such strategies could provide rapid access to complex derivatives starting from precursors related to this compound.
Achieving regioselectivity in the functionalization of pyridine rings is a significant challenge due to the electronic influence of the nitrogen atom. nih.gov The development of sophisticated catalysts is key to overcoming this hurdle.
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules. Rhodium(III)-catalyzed C-H functionalization has been used to prepare multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov Similarly, bifunctional Nickel-Aluminum catalysts have been designed to override conventional site-selectivity, enabling C3-alkenylation of pyridines. chemrxiv.org Such catalysts could be used to introduce substituents at specific positions on the 3-fluoropyridine (B146971) ring before or after the introduction of the bromomethyl group.
Positional Selectivity: The C4 position of pyridine is often difficult to functionalize directly. nih.govchemrxiv.org Novel methods using organosodium bases have shown promise in selectively metalating the C4 position, allowing for subsequent alkylation or cross-coupling reactions. nih.gov This could be a key strategy for introducing the methyl group at the C4 position in a highly controlled manner. Furthermore, photochemical methods are being explored to achieve C4-functionalization via pyridinyl radicals, offering a distinct selectivity pattern compared to classical Minisci reactions. acs.org
Integration into Advanced Materials Science Research
The unique properties imparted by the fluorine atom—such as enhanced thermal stability, chemical resistance, and altered electronic characteristics—make fluorinated pyridines highly attractive for materials science. mdpi.comnbinno.com
High-Performance Polymers: Fluorinated pyridines are being incorporated as monomers into polymers like polyimides to enhance their properties. researchgate.net The resulting materials exhibit excellent thermal stability, solubility in organic solvents, and low water uptake, making them suitable for applications in electronics and aerospace. researchgate.net The title compound could serve as a functional monomer or a precursor to such monomers.
Organic Electronics: The incorporation of fluorine into conjugated organic molecules can lower both the HOMO and LUMO energy levels, which facilitates electron injection and improves resistance to oxidative degradation. rsc.org This makes fluorinated materials, including those derived from fluoropyridines, promising candidates for n-type or ambipolar semiconductors in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). nbinno.comrsc.org
Catalysis: Fluorinated iminopyridine ligands are used to create Fe(II) and Co(II) complexes for isoprene (B109036) polymerization. mdpi.com The electronic effects of the fluorine substituents influence the catalytic activity and the properties of the resulting polymer. mdpi.com This demonstrates the potential for derivatives of this compound to be used in the synthesis of specialized ligands for catalysis.
| Application Area | Role of Fluorinated Pyridine Moiety | Potential Advantage | Reference |
|---|---|---|---|
| High-Performance Polymers (e.g., Polyimides) | Incorporated as a monomeric unit into the polymer backbone. | Increases thermal stability, chemical resistance, and solubility. | mdpi.comresearchgate.net |
| Organic Electronics (e.g., OFETs, OLEDs) | Serves as a building block for conjugated organic semiconductors. | Lowers HOMO/LUMO levels, enhances electron injection, and improves oxidative stability. | nbinno.comrsc.org |
| Specialized Coatings | Used as a functional additive or monomer. | Provides durability and resistance to environmental degradation. | nbinno.com |
| Ligands for Polymerization Catalysis | Forms part of a ligand coordinating to a metal center. | Modulates catalytic activity and influences polymer properties (e.g., molecular weight). | mdpi.com |
Q & A
Basic Question: What are the key synthetic routes for 4-(bromomethyl)-3-fluoropyridine hydrobromide, and how can purity be optimized during synthesis?
Methodological Answer:
The compound is typically synthesized via bromination of 3-fluoropyridine derivatives. A common approach involves reacting 3-fluoro-4-methylpyridine with N-bromosuccinimide (NBS) in acetonitrile under controlled conditions . Optimization of purity (e.g., achieving 97% purity) requires:
- Recrystallization : Using ethanol or ethyl acetate to remove unreacted starting materials.
- Column Chromatography : Employing silica gel with a gradient of polar/non-polar solvents.
- Melting Point Validation : Confirming purity via consistency with the reported melting range (189–192°C) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data for brominated pyridine derivatives, such as discrepancies in NMR or mass spectrometry results?
Methodological Answer:
Contradictions often arise from solvent effects, impurities, or structural isomerism. To address this:
- Cross-Validation : Use multiple techniques (e.g., , , and HRMS) to confirm assignments .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or halogen positioning .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity: Category 4; skin irritation: Category 2) .
- First Aid : Immediate flushing with water for eye exposure (10–15 minutes) and soap washing for skin contact .
- Ventilation : Use fume hoods to mitigate inhalation risks (STOT Category 3) .
Advanced Question: What strategies enhance regioselectivity in nucleophilic substitutions involving this compound?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Catalytic Systems : Use palladium catalysts with bulky ligands to direct substitutions to the 4-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for methyl-bromide reactivity .
- Temperature Control : Lower temperatures (-20°C to 0°C) reduce side reactions at competing sites .
Application-Focused Question: How is this compound applied in the development of bioactive molecules or supramolecular systems?
Methodological Answer:
- Antiparasitic Agents : The bromomethyl group facilitates conjugation with pharmacophores targeting enzymes in Leishmania parasites .
- Nanocarriers : React with thiol-terminated polymers to create bio-compatible drug-delivery systems .
- Supramolecular Chemistry : Participate in photoinduced electron-transfer studies as electron-deficient building blocks .
Advanced Question: What mechanistic insights explain the compound’s reactivity in base-mediated isomerization or etherification?
Methodological Answer:
- Isomerization Pathways : Under basic conditions, the bromine atom undergoes migratory shifts via a radical or ion-pair mechanism, as observed in related 3-bromopyridine systems .
- Etherification : Fluorine’s electron-withdrawing effect directs nucleophiles to the bromomethyl site, forming stable ether linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
